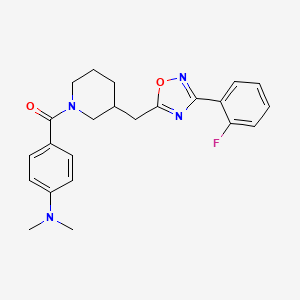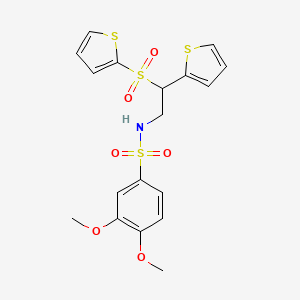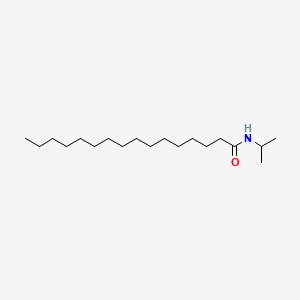
2-(4-(Bromomethyl)phenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-(Bromomethyl)phenyl)oxazole” is a chemical compound with the molecular formula C10H8BrNO . It is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “this compound”, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of bromomethyl group attached to the phenyl ring makes the synthesis of the target compound somewhat challenging .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 238.08 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
2-(4-(Bromomethyl)phenyl)oxazole serves as a reactive scaffold for synthetic elaboration, particularly at the 2-position. The bromomethyl analogue is notably more reactive than its chloromethyl counterparts, making it useful in the C-alkylation of stabilized carbanions, such as in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016). Moreover, 4-Bromomethyl-2-chlorooxazole, a related compound, has been recognized as a versatile building block in the synthesis of a range of 2,4-disubstituted oxazoles, demonstrating selectivity for the 4-bromomethyl position in Stille and Suzuki coupling reactions (Young, Smith, & Taylor, 2004).
Antiprotozoal Activity
Some derivatives of this compound, specifically 2-amino-4-phenyloxazole derivatives, have demonstrated notable in vitro antiprotozoal activity. Particularly, these derivatives exhibited activity against Giardia lamblia and Trichomonas vaginalis, with certain compounds showing higher inhibitory activity than the commercial drug, metronidazole (Carballo et al., 2017).
Antioxidant and Anticancer Activity
Novel 2,4-disubstituted oxazoles, synthesized and characterized, have been screened for in vitro antioxidant and anticancer activities. Some derivatives have shown promising results, particularly against HepG2 and HeLa cell lines, indicating potential therapeutic applications (Mathew et al., 2013).
Synthesis Methodology
A variety of methods have been developed to synthesize and modify compounds related to this compound. For instance, a method for synthesizing 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles with high regioselectivity has been described, indicating the synthetic versatility of these compounds (Yamane, Mitsudera, & Shundoh, 2004).
Molecular Structure and Photo-Oxidation
The molecular structure and photo-oxidation kinetics of oxazoles, including derivatives of this compound, have been a subject of study, highlighting their critical roles in heterocycle chemistry and potential applications in various fields such as organic electronics and medicinal chemistry (Zeinali et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future research on “2-(4-(Bromomethyl)phenyl)oxazole” and other oxazole-based compounds is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .
Wirkmechanismus
Target of Action
Oxazole-based molecules are known to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .
Mode of Action
It is known that oxazole-based molecules interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Oxazole-based molecules are known to show broad biological activities, indicating their involvement in various biochemical pathways .
Result of Action
Oxazole-based molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, and antidiabetic activities .
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXLMNESIAZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980051.png)

![1-tert-butyl-N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2980056.png)
![1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2980058.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2980061.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2980062.png)
![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2980063.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2980064.png)
![2-Chloro-6-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2980065.png)


![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)
![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)